molecular formula C14H12N2O B13002610 6-(Benzyloxy)-5-methylnicotinonitrile

6-(Benzyloxy)-5-methylnicotinonitrile

Cat. No.: B13002610
M. Wt: 224.26 g/mol
InChI Key: ADBOAJYYCJBXQK-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a benzyloxy group attached to the sixth position and a methyl group at the fifth position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-5-methylnicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.

    Methyl Group Introduction: The methyl group is introduced through alkylation reactions, using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyloxy or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products

    Oxidation: Oxidized derivatives of the nicotinonitrile core.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Benzyloxy)-5-methylnicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-2-hydroxybenzylideneamino-4,6-dichloro-3-methylphenol
  • 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol

Uniqueness

6-(Benzyloxy)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-6-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O/c1-11-7-13(8-15)9-16-14(11)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3

InChI Key

ADBOAJYYCJBXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C#N

Origin of Product

United States

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